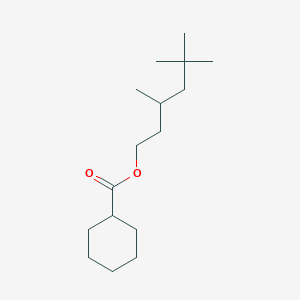
3,5,5-Trimethylhexyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhexyl cyclohexanecarboxylate is an organic compound that belongs to the ester family It is characterized by the presence of a cyclohexane ring attached to a carboxylate group, which is further bonded to a 3,5,5-trimethylhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhexyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: 3,5,5-Trimethylhexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3,5,5-Trimethylhexyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethylhexyl acetate
- 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
- Cyclohexanecarboxylic acid, 3,5,5-trimethylhexyl ester
Uniqueness
3,5,5-Trimethylhexyl cyclohexanecarboxylate is unique due to its specific ester linkage and the presence of a cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique combination of hydrophobic and hydrophilic regions makes it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
112668-12-9 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H30O2/c1-13(12-16(2,3)4)10-11-18-15(17)14-8-6-5-7-9-14/h13-14H,5-12H2,1-4H3 |
InChI Key |
XIWAEHLIHFRZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1CCCCC1)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















